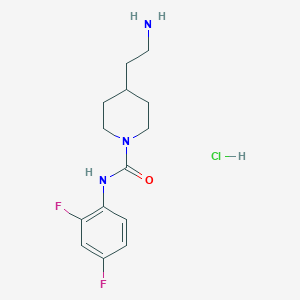

4-(2-aminoethyl)-N-(2,4-difluorophenyl)piperidine-1-carboxamide hydrochloride

Description

4-(2-aminoethyl)-N-(2,4-difluorophenyl)piperidine-1-carboxamide hydrochloride is a synthetic compound known for its potential applications in various scientific fields, including medicinal chemistry and pharmacology. This compound features a piperidine ring, a common structural motif in many bioactive molecules, and is characterized by the presence of both amino and difluorophenyl groups, which contribute to its unique chemical properties.

Properties

IUPAC Name |

4-(2-aminoethyl)-N-(2,4-difluorophenyl)piperidine-1-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F2N3O.ClH/c15-11-1-2-13(12(16)9-11)18-14(20)19-7-4-10(3-6-17)5-8-19;/h1-2,9-10H,3-8,17H2,(H,18,20);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGHUZBMQABXCCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCN)C(=O)NC2=C(C=C(C=C2)F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClF2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminoethyl)-N-(2,4-difluorophenyl)piperidine-1-carboxamide hydrochloride typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Aminoethyl Group: The aminoethyl group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

Attachment of the Difluorophenyl Group: The difluorophenyl group is usually introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a difluorophenylboronic acid or a difluorophenyl halide.

Formation of the Carboxamide: The carboxamide group is formed by reacting the amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.

Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Substitution: The aromatic difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Formation of imines or oximes.

Reduction: Conversion to primary or secondary amines.

Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

Structural Features

| Feature | Description |

|---|---|

| Piperidine Ring | A common structural motif in bioactive molecules |

| Aminoethyl Group | Enhances interaction with neurotransmitter receptors |

| Difluorophenyl Moiety | Increases binding affinity and specificity |

The primary mechanism of action for 4-(2-aminoethyl)-N-(2,4-difluorophenyl)piperidine-1-carboxamide hydrochloride involves its interaction with TAAR1. Upon binding to this receptor, the compound mimics natural neurotransmitters, influencing neurotransmitter regulation and potentially modulating mood disorders such as depression and anxiety.

Research Findings

Recent studies have demonstrated that this compound exhibits significant agonist activity at TAAR1 with an effective concentration (EC50) of approximately 0.507 μM, indicating its potential for further development in treating neuropsychiatric conditions . The absence of stereocenters in its structure allows for chirality to be introduced later during the optimization phase, which may enhance its affinity for the target receptor.

Neuropharmacology

The compound's role as a TAAR1 agonist places it at the forefront of neuropharmacological research. Its ability to modulate neurotransmitter systems makes it a valuable tool for studying various neuropsychiatric disorders.

Potential Therapeutic Implications

Given its mechanism of action, there is potential for 4-(2-aminoethyl)-N-(2,4-difluorophenyl)piperidine-1-carboxamide hydrochloride to be developed into therapeutic agents targeting mood disorders. Ongoing research may explore its efficacy in animal models of schizophrenia and other conditions influenced by neurotransmitter dysregulation .

Comparative Analysis with Related Compounds

To better understand its unique properties, a comparison with similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide | Similar piperidine structure | Potential TAAR1 agonist |

| N,N-Dimethyl-4-(2-aminoethyl)piperidine-1-carboxamide | Dimethyl substitution on nitrogen | Varying receptor activity |

| 3-(3-fluorophenyl)-N-(2-aminoethyl)piperidine-1-carboxamide | Fluorinated phenyl group | Investigated for neuropharmacological effects |

Case Studies and Experimental Findings

Research has indicated that compounds structurally related to 4-(2-aminoethyl)-N-(2,4-difluorophenyl)piperidine-1-carboxamide hydrochloride have shown promising results in various experimental setups:

- Study on Mood Disorders : In vivo studies demonstrated that activating TAAR1 could alleviate symptoms associated with depression in animal models.

- Cancer Research : Related compounds have been evaluated for their anti-proliferative effects against cancer cell lines, suggesting potential applications beyond neuropharmacology .

Mechanism of Action

The mechanism of action of 4-(2-aminoethyl)-N-(2,4-difluorophenyl)piperidine-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The aminoethyl group allows it to mimic natural neurotransmitters, potentially modulating receptor activity and influencing signal transduction pathways. The difluorophenyl group enhances its binding affinity and specificity, making it a valuable compound for studying receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

4-(2-aminoethyl)piperidine-1-carboxamide hydrochloride: Lacks the difluorophenyl group, resulting in different binding properties and biological activity.

N-(2,4-difluorophenyl)piperidine-1-carboxamide hydrochloride: Lacks the aminoethyl group, affecting its ability to interact with certain receptors.

Uniqueness

The presence of both the aminoethyl and difluorophenyl groups in 4-(2-aminoethyl)-N-(2,4-difluorophenyl)piperidine-1-carboxamide hydrochloride provides a unique combination of properties that enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable tool in both basic and applied research, offering insights that similar compounds may not provide.

Biological Activity

4-(2-aminoethyl)-N-(2,4-difluorophenyl)piperidine-1-carboxamide hydrochloride, commonly referred to as 4-(2-AEP)-DFP-C , is a synthetic compound with significant biological activity, particularly as an agonist for the Trace Amine-Associated Receptor 1 (TAAR1). This receptor is implicated in various neuropsychiatric disorders, making this compound of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a piperidine ring, an aminoethyl group, and a difluorophenyl moiety. These structural elements contribute to its unique chemical properties and biological activities.

| Component | Description |

|---|---|

| Piperidine Ring | A six-membered ring containing one nitrogen atom, common in bioactive compounds. |

| Aminoethyl Group | Enhances interaction with neurotransmitter receptors. |

| Difluorophenyl Group | Increases binding affinity and specificity for molecular targets. |

The primary mechanism of action for 4-(2-AEP)-DFP-C involves its interaction with TAAR1, a G protein-coupled receptor. The compound acts as an agonist, which means it activates the receptor to elicit a physiological response. This activation is crucial for modulating neurotransmitter systems involved in mood regulation and other neuropsychiatric functions .

Research Findings

Recent studies have highlighted the pharmacological potential of 4-(2-AEP)-DFP-C:

- Agonist Activity : The compound displayed significant agonistic activity at TAAR1 with an EC50 value of approximately 0.507 μM, indicating its potency relative to tyramine hydrochloride .

- Neuropsychiatric Implications : Given its role in activating TAAR1, this compound may have therapeutic implications for conditions such as schizophrenia and depression .

- Comparative Studies : Compared to similar compounds lacking either the aminoethyl or difluorophenyl groups, 4-(2-AEP)-DFP-C exhibited enhanced binding properties and biological activity.

Case Studies

Several case studies have investigated the effects of 4-(2-AEP)-DFP-C on various biological systems:

- Neurotransmitter Modulation : In vitro studies demonstrated that 4-(2-AEP)-DFP-C could modulate neurotransmitter release in neuronal cultures, suggesting its potential use in treating mood disorders .

- Tumor Cell Lines : Although primarily focused on neuropharmacology, preliminary evaluations indicated that derivatives of this compound might exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer properties .

Applications in Research

The unique properties of 4-(2-AEP)-DFP-C make it a valuable tool in various research fields:

- Medicinal Chemistry : Its ability to interact with neurotransmitter systems positions it as a candidate for developing new therapeutic agents targeting neuropsychiatric disorders.

- Pharmacology : The compound is used to explore receptor binding mechanisms and signal transduction pathways.

- Biochemistry : It serves as a model for studying enzyme interactions and protein-ligand binding dynamics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-aminoethyl)-N-(2,4-difluorophenyl)piperidine-1-carboxamide hydrochloride, and how can purity be optimized?

- Methodology : Multi-step synthesis involving condensation of a piperidine core with a 2,4-difluorophenylcarboxamide group, followed by aminoethyl substitution. Purity optimization involves HPLC purification (≥98% recommended) and controlled reaction conditions (e.g., inert atmosphere, stoichiometric monitoring) to minimize byproducts .

- Key Considerations : Use anhydrous solvents (e.g., dichloromethane) and catalysts like triethylamine to enhance carboxamide bond formation .

Q. How is the structural integrity of this compound validated in academic research?

- Methodology : Employ X-ray crystallography (monoclinic system, P21/c space group) for 3D conformation analysis, supplemented by NMR (¹H/¹³C) and FT-IR to confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for carboxamide) .

- Validation Tools : Compare experimental data with computational models (e.g., PubChem InChI or Gaussian calculations) to resolve stereochemical ambiguities .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Hydrochloride salts typically exhibit higher aqueous solubility. Test in polar solvents (water, ethanol) and non-polar media (DMSO) using UV-Vis spectrophotometry. Stability is pH-dependent; store at 4°C in airtight, light-protected containers to prevent hydrolysis .

- Degradation Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products .

Advanced Research Questions

Q. How does the 2,4-difluorophenyl substituent influence receptor binding affinity in pharmacological studies?

- Methodology : Perform competitive radioligand binding assays (e.g., for cannabinoid or serotonin receptors) comparing fluorophenyl vs. non-fluorinated analogs. Fluorine’s electronegativity enhances binding via hydrophobic and dipole interactions .

- Data Interpretation : Use molecular docking simulations (AutoDock Vina) to map fluorine’s role in active-site interactions .

Q. How can contradictory results in biological activity assays (e.g., antimicrobial vs. cytotoxic effects) be resolved?

- Approach : Replicate assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing). Validate cytotoxicity via MTT assays on human cell lines (e.g., HEK293) to distinguish target-specific vs. off-target effects .

- Statistical Analysis : Apply ANOVA with post-hoc tests (Tukey’s HSD) to assess significance across replicates .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound?

- Techniques : UPLC-MS/MS with a C18 column (1.7 µm particles) for high-resolution separation. For halogenated impurities, use ICP-MS to detect residual fluorine/chlorine .

- Impurity Profiling : Compare with certified reference standards (e.g., LGC Standards) to identify and quantify degradation byproducts .

Q. What safety protocols are critical for handling this compound in in vivo studies?

- Safety Measures : Follow OSHA HCS guidelines: use nitrile gloves, fume hoods, and negative-pressure enclosures. Acute toxicity testing (OECD 423) is recommended despite no current GHS classification .

- Waste Disposal : Neutralize hydrochloride residues with sodium bicarbonate before incineration .

Notes for Methodological Rigor

- Experimental Design : Include positive/negative controls in receptor studies (e.g., SR141716 for cannabinoid receptors) .

- Data Reproducibility : Document reaction parameters (temperature, solvent purity) and analytical instrument calibration .

- Ethical Compliance : Adhere to institutional IACUC protocols for animal studies involving this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.